molecular formula C14H12N2S2 B2695063 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 522624-21-1

3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2695063
CAS No.: 522624-21-1
M. Wt: 272.38
InChI Key: JYQDQPALXJXKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound that features a benzothiazole moiety fused with a cyclopentathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the condensation of 2-aminobenzenethiol with cyclopentadiene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may also involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c15-13-12(8-4-3-7-10(8)17-13)14-16-9-5-1-2-6-11(9)18-14/h1-2,5-6H,3-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQDQPALXJXKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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